molecular formula C15H17F3O4S B13710131 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B13710131
M. Wt: 350.4 g/mol
InChI Key: CYFYKZYQDZIUPW-UHFFFAOYSA-N
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Description

6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is an organic compound that features a trifluoromethanesulfonate (triflate) group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-(tert-butoxy)-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The triflate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, although these reactions are less frequently applied to this compound.

Major Products

The major products of these reactions depend on the nucleophile used in substitution reactions. For example, reacting with an amine would yield an amine-substituted naphthalene derivative.

Scientific Research Applications

6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce triflate groups into drug candidates, potentially enhancing their pharmacokinetic properties.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate primarily involves its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, stabilizing the transition state and facilitating the departure of the leaving group. This makes the compound highly reactive in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl chloride
  • 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl bromide
  • 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl iodide

Uniqueness

Compared to its halide counterparts, 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to the triflate group’s superior leaving ability. This makes it more reactive in substitution reactions, allowing for more efficient synthesis of complex molecules.

Properties

Molecular Formula

C15H17F3O4S

Molecular Weight

350.4 g/mol

IUPAC Name

[6-[(2-methylpropan-2-yl)oxy]-3,4-dihydronaphthalen-1-yl] trifluoromethanesulfonate

InChI

InChI=1S/C15H17F3O4S/c1-14(2,3)21-11-7-8-12-10(9-11)5-4-6-13(12)22-23(19,20)15(16,17)18/h6-9H,4-5H2,1-3H3

InChI Key

CYFYKZYQDZIUPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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